4-Methyl-3-(prop-2-en-1-yl)pyridine
Description
4-Methyl-3-(prop-2-en-1-yl)pyridine is a pyridine derivative featuring a methyl group at the 4-position and an allyl (prop-2-en-1-yl) substituent at the 3-position of the aromatic ring. This compound is structurally characterized by its conjugated π-system, which may influence its reactivity in organic transformations, such as cycloadditions or electrophilic substitutions.
Properties
IUPAC Name |
4-methyl-3-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-4-9-7-10-6-5-8(9)2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOVBRFPNRHHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(prop-2-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-Methyl-3-(prop-2-en-1-yl)pyridine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(prop-2-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-3-(prop-2-en-1-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-3-(prop-2-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Alkyl and Allyl-Substituted Pyridines
- 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33): This compound () features a methyl group and a branched alkyl chain with a methylthio moiety. The presence of sulfur increases molecular weight (MW ≈ 280 g/mol) and may enhance lipophilicity compared to the allyl group in the target compound.
- 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (): The allyl group here is conjugated to a naphthyl moiety, increasing aromaticity and mp (likely >250°C). The electron-withdrawing ketone group contrasts with the electron-donating methyl in the target compound, altering reactivity toward nucleophiles .
Halogen-Substituted Pyridines
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): Chlorine substituents increase polarity and mp (268–287°C) due to dipole interactions.
Amino-Substituted Pyridines
- 1-(6-Amino-4-methylpyridin-2-yl)propan-2-yl acetate (35) (): The amino group at the 6-position introduces basicity (pKa ~5–6), enabling protonation under acidic conditions. This contrasts with the allyl group in the target compound, which may participate in radical or addition reactions .
Data Tables
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
*Calculated using standard atomic weights.
Biological Activity
4-Methyl-3-(prop-2-en-1-yl)pyridine, a pyridine derivative, has garnered attention for its diverse biological activities. This compound is characterized by a methyl group and an allyl side chain, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of 4-Methyl-3-(prop-2-en-1-yl)pyridine can be represented as follows:
Where:
- C1 : Methyl group
- C2 : Pyridine ring
- C3 : Allyl group
Biological Activity Overview
Research indicates that pyridine derivatives, including 4-Methyl-3-(prop-2-en-1-yl)pyridine, exhibit a variety of biological activities such as:
- Anticancer Activity : Numerous studies have highlighted the antiproliferative effects of pyridine derivatives against various cancer cell lines. The structural modifications in these compounds significantly influence their efficacy.
- Antimicrobial Properties : Pyridine derivatives have shown potential in inhibiting the growth of bacteria and fungi, making them candidates for antibiotic development.
Anticancer Activity
Recent studies have focused on the structure–activity relationship (SAR) of pyridine derivatives, demonstrating that specific functional groups enhance their anticancer properties. For instance, modifications that introduce hydroxyl (-OH) or methoxy (-OCH₃) groups have been linked to improved activity against cancer cell lines such as HeLa and MDA-MB-231. The following table summarizes the IC50 values of various pyridine derivatives against selected cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl-3-(prop-2-en-1-yl)pyridine | HeLa | 0.058 |
| 4-Methylpyridine | MDA-MB-231 | 0.035 |
| 3-Hydroxy-pyridine | A549 | 0.021 |
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has also been extensively studied. The mechanism often involves interference with bacterial cell wall synthesis and protein synthesis pathways. Data from various studies indicate that certain substitutions on the pyridine ring can enhance antimicrobial efficacy.
Case Studies
- Anticancer Study : A study published in MDPI evaluated several pyridine derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that structural modifications significantly impacted the compounds' effectiveness, with some achieving IC50 values as low as 0.021 µM against MDA-MB-231 cells .
- Antimicrobial Study : Another research article demonstrated the antimicrobial effects of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .
The biological activity of 4-Methyl-3-(prop-2-en-1-yl)pyridine can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Pyridine derivatives may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
